molecular formula C12H15NO2 B036962 6-Phenylpiperidine-2-carboxylic acid CAS No. 1219143-12-0

6-Phenylpiperidine-2-carboxylic acid

Cat. No.: B036962
CAS No.: 1219143-12-0
M. Wt: 205.25 g/mol
InChI Key: XMXVAHHWCXAWGE-UHFFFAOYSA-N
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Description

6-Phenylpiperidine-2-carboxylic acid is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.26 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylpiperidine-2-carboxylic acid can be achieved through several methods. One common approach involves the carboxylation of Grignard reagents. In this method, a Grignard reagent reacts with carbon dioxide to form a metal carboxylate, which is then protonated to yield the carboxylic acid . Another method involves the oxidation of substituted alkylbenzenes using potassium permanganate (KMnO4) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 6-Phenylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 6-Phenylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 6-Phenylpiperidine-2-carboxylic acid is unique due to its specific structural features, such as the phenyl group attached to the piperidine ring.

Properties

IUPAC Name

6-phenylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXVAHHWCXAWGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(C1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Phenylpiperidine-2-carboxylic acid
Reactant of Route 2
6-Phenylpiperidine-2-carboxylic acid
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6-Phenylpiperidine-2-carboxylic acid
Reactant of Route 4
6-Phenylpiperidine-2-carboxylic acid
Reactant of Route 5
6-Phenylpiperidine-2-carboxylic acid
Reactant of Route 6
6-Phenylpiperidine-2-carboxylic acid

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